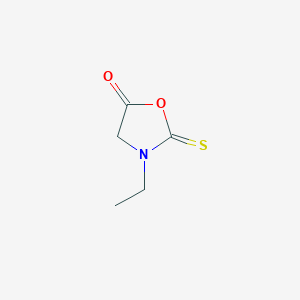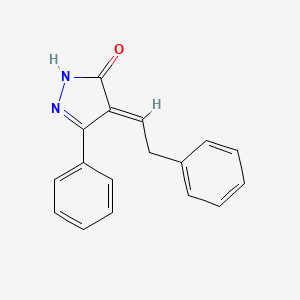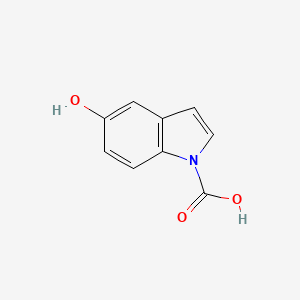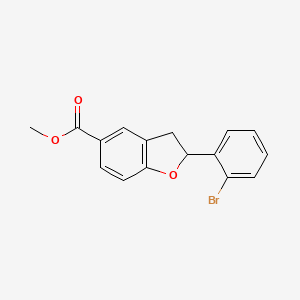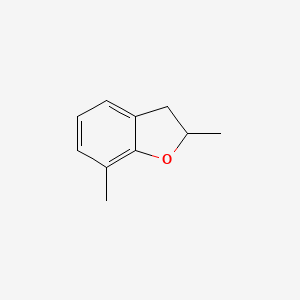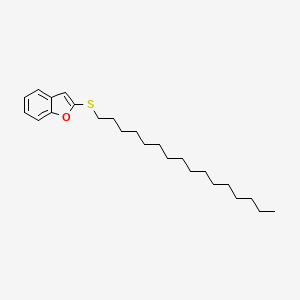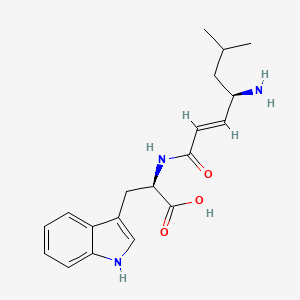
(R)-2-((R)-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole ring, an enamide group, and a chiral center. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the formation of the enamide group and the introduction of the chiral center. Key steps may include:
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Enamide Formation: The enamide group can be introduced through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.
Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, or reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its indole moiety is particularly interesting due to its presence in many biologically active molecules, such as tryptophan and serotonin.
Medicine
In medicine, ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as a precursor or analog to pharmaceutical agents, contributing to drug discovery and development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the enamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups and chiral centers. This unique structure allows for distinct interactions and activities compared to other indole-containing compounds, making it a valuable subject of study in various scientific fields.
属性
分子式 |
C19H25N3O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(2R)-2-[[(E,4R)-4-amino-6-methylhept-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-12(2)9-14(20)7-8-18(23)22-17(19(24)25)10-13-11-21-16-6-4-3-5-15(13)16/h3-8,11-12,14,17,21H,9-10,20H2,1-2H3,(H,22,23)(H,24,25)/b8-7+/t14-,17+/m0/s1 |
InChI 键 |
DVWWQJKRJUOAME-WMWLRVSLSA-N |
手性 SMILES |
CC(C)C[C@H](/C=C/C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
规范 SMILES |
CC(C)CC(C=CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


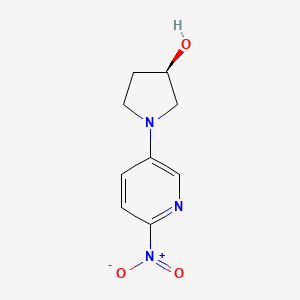
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
